1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Descripción
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic hybrid featuring:
- A pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, which provides rigidity and hydrogen-bonding capabilities.
- A 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole substituent linked via a methyl group, introducing aromatic and electron-rich motifs.
Synthesized via 1,3-dipolar cycloaddition (azide-alkyne "click" chemistry), this compound belongs to a class of molecules designed using bioisosterism principles to optimize biological activity .
Propiedades
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O6/c1-2-31-14-6-4-13(5-7-14)28-21(29)18-19(22(28)30)27(26-24-18)10-17-23-20(25-34-17)12-3-8-15-16(9-12)33-11-32-15/h3-9,18-19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVQQWFCXHVBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple functional groups which may influence its biological activity. The structural formula can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 354.36 g/mol
- IUPAC Name : 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Ring | Contributes to potential bioactivity |
| Oxadiazole Group | Implicated in various biological activities |
| Pyrrolo[3,4-d][1,2,3]triazole | Known for diverse pharmacological effects |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the oxadiazole and triazole classes. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with oxadiazole structures have shown MIC values ranging from 3.12 to 6.25 μM against pathogens like Bacillus cereus and Staphylococcus aureus .
The mechanism by which these compounds exert their antimicrobial effects often involves:
- Inhibition of Peptidoglycan Synthesis : This is crucial for bacterial cell wall integrity.
- RNA Synthesis Inhibition : Some derivatives affect RNA synthesis pathways in bacteria .
Cytotoxicity Studies
Cytotoxicity assays indicate that certain derivatives of benzodioxole exhibit low toxicity towards human cells while maintaining efficacy against microbial strains. This suggests a favorable therapeutic index for further development .
Case Study 1: Antimicrobial Derivatives
A study focused on synthesizing new derivatives of benzodioxole reported that substitutions at specific positions enhanced antimicrobial activity. The most effective derivatives included polyphenolic groups which increased potency against resistant strains like MRSA .
Case Study 2: Biofilm Inhibition
Another investigation highlighted the ability of similar compounds to disrupt biofilms formed by Candida albicans. The tested compounds demonstrated significant inhibition of biofilm formation at concentrations around 40 µM .
Summary of Biological Activities
The following table summarizes key biological activities associated with the compound and its derivatives:
Comparación Con Compuestos Similares
Structural Analogs in Anti-Protozoal and Cytotoxic Activities
describes a series of (3aS,6aR)-1-((3-aryl-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-pyrrolo[3,4-d][1,2,3]triazole-4,6-diones (5a-k). Key comparisons include:
Anticancer Activity: Triazole-Containing Derivatives
highlights triazole-pyrrolo/pyrimidine hybrids with notable activity against HepG2 liver cancer cells:
The 4-ethoxyphenyl group in the target compound may improve cellular uptake compared to simpler phenyl groups, analogous to ethynyl estradiol derivatives in .
Antifungal Potential: Docking Studies
identifies 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles as inhibitors of 14α-demethylase lanosterol (CYP51), a key fungal enzyme. Molecular docking could clarify its binding affinity compared to triazole-thiadiazole hybrids .
Comparison with 1,2,4-Triazole Derivatives
and emphasize 1,2,4-triazoles for antimicrobial and plant-growth regulatory activities. Key distinctions:
The target’s 1,2,3-triazole core may offer stronger enzyme inhibition due to enhanced hydrogen bonding, as seen in antifibrinolytic derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
